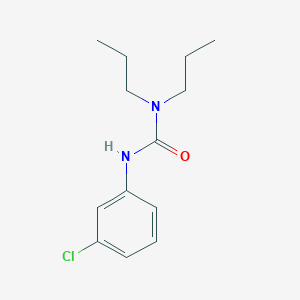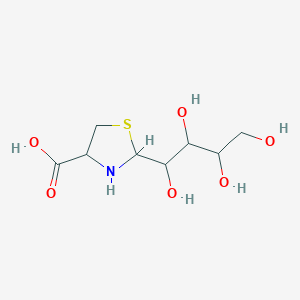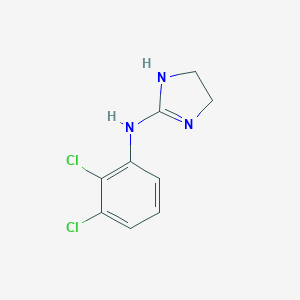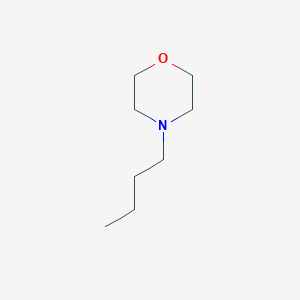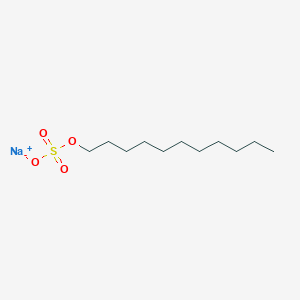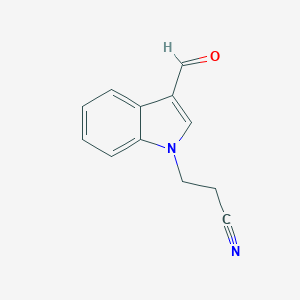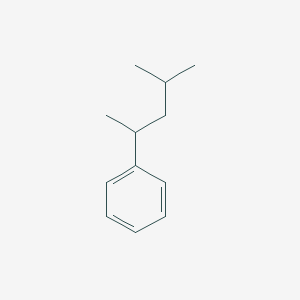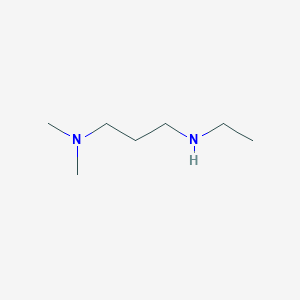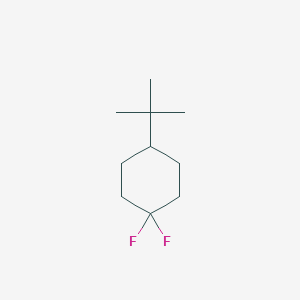
4-Tert-butyl-1,1-difluorocyclohexane
Vue d'ensemble
Description
Conformational Study of Cyclohexane Derivatives
Synthesis Analysis The synthesis of cyclohexane derivatives with tert-butyl groups has been explored in various studies. For instance, a bulky pendent bis(ether anhydride) was synthesized starting from a tert-butylcyclohexane derivative, which was then used to prepare a series of poly(ether imide)s with excellent solubility and thermal stability . Another study described an efficient synthetic route to a differentially protected diester derived from a tert-butylcyclohexane, which proved to be a valuable chiral synthon in drug discovery . Additionally, the synthesis of new cardo poly(bisbenzothiazole)s from a tert-butylcyclohexane derivative demonstrated good solubility and thermal stability of the resulting polymers .
Molecular Structure Analysis The molecular structure of cyclohexane derivatives has been extensively studied. For example, the conformational study of cis-1,4-di-tert-butylcyclohexane revealed the presence of chair and twist-boat conformations, with detailed analysis of the molecular symmetries and free energies of these conformations . X-ray diffraction studies were used to determine the preferred rotational conformation of tert-butylsulfonyl-substituted cyclohexanes in the solid state . The molecular structure of a highly strained hydrocarbon, 4-tert-butyl-5,5-dimethyl-1,3-hexadiene, was also investigated, revealing the anti conformation of the 1,3-diene skeleton and the sterical strain effects .
Chemical Reactions Analysis Chemical reactions involving tert-butylcyclohexane derivatives have been the subject of several studies. Enantioselective deprotonation of 4-tert-butylcyclohexanone using chiral lithium amides demonstrated good enantioselectivity . The electrochemical hydrodimerisation of methyl 4-tert-butylcyclohex-1-enecarboxylate was found to be highly stereoselective, resulting in a hydrodimer with a specific axial structure . Furthermore, cyclohexa-1,4-dienes with a tert-butyl group were used as isobutane equivalents in a transfer hydro-tert-butylation of alkenes, showcasing a novel method of incorporating tertiary alkyl groups into carbon frameworks .
Physical and Chemical Properties Analysis The physical and chemical properties of tert-butylcyclohexane derivatives have been characterized in several studies. Poly(ether imide)s derived from tert-butylcyclohexane showed excellent solubility in various solvents and high thermal stability, with glass transition temperatures ranging from 227–266°C . The polymers derived from a new monomer bearing the tert-butylcyclohexylidene group exhibited good solubility, thermal stability, and amorphous characteristics, along with distinct UV absorption and fluorescence emission peaks . The electrochemical study of methyl 4-tert-butylcyclohex-1-enecarboxylate revealed its potential for stereoselective reactions and provided insights into the kinetic and thermodynamic aspects of its hydrodimerisation .
Applications De Recherche Scientifique
Conformational Properties and Spectroscopic Analysis
Nuclear Magnetic Resonance Spectroscopy and Conformational Equilibria A pivotal study by Spassov et al. utilized fluorine magnetic resonance spectroscopy to examine the conformational equilibria and ring inversion rates of gem-fluorocyclohexanes including 4-tert-butyl-1,1-difluorocyclohexane. The research highlighted the activation energies for ring inversion and elucidated the differences in free energy between conformations, indicating the compound's significance in understanding stereochemical arrangements and molecular dynamics (Spassov et al., 1967).
Chemical Shifts in NMR and Structural Analysis Abraham et al. fully assigned the proton, carbon, and fluorine NMR spectra of various difluorocyclohexane compounds, including 4-tert-butyl-1,1-difluorocyclohexane. This study is crucial for understanding the structural intricacies and electronic environment of such molecules, providing foundational data for further chemical analysis and applications (Abraham et al., 1995).
Molecular Synthesis and Catalysis
Isobutane Equivalents and Transfer Hydro-tert-Butylation Keess and Oestreich introduced cyclohexa-1,4-dienes with a tert-butyl group at C3, like 4-tert-butyl-1,1-difluorocyclohexane, as isobutane equivalents. These compounds exhibit novel behavior in the transfer hydro-tert-butylation of alkenes when activated by boron Lewis acids. This groundbreaking work opens new avenues in carbon framework construction and organic synthesis (Keess & Oestreich, 2017).
Macrocyclic Chemistry and Complex Formation Sarnicka et al. demonstrated how the stoichiometry of Zn(2+) ions influences the formation of chiral macrocycles when reacting with 4-tert-butyl-2,6-diformylphenol. This study not only sheds light on the structural chemistry of macrocycles but also showcases the potential of 4-tert-butyl-1,1-difluorocyclohexane derivatives in forming complex and precisely structured molecular assemblies (Sarnicka et al., 2012).
Photochemistry and Material Science
Photochemical Reactions and Silyl Migrations The work by Takahashi explored the photochemical 1,3-silyl migrations in compounds structurally related to 4-tert-butyl-1,1-difluorocyclohexane. Understanding these reactions is crucial for photochemistry and material science, offering insights into stereospecific reactions and the stability of intermediates (Takahashi, 2005).
Fluorescence and Polymer Science
Synthesis and Characterization of Polymers Huang et al. synthesized a novel monomer structurally related to 4-tert-butyl-1,1-difluorocyclohexane and used it to create aromatic poly(bisbenzothiazole)s. This study is instrumental in polymer science, showcasing the monomer's potential in forming polymers with excellent solubility, thermal stability, and unique fluorescence properties (Huang et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
4-tert-butyl-1,1-difluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMAZSVVXRCWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348747 | |
| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-1,1-difluorocyclohexane | |
CAS RN |
19422-34-5 | |
| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

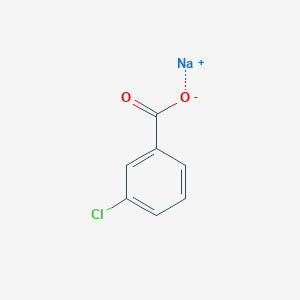
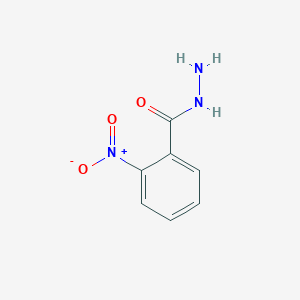
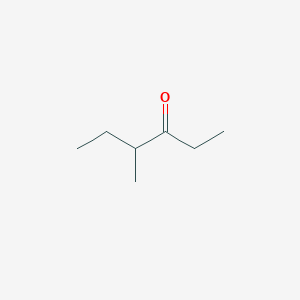
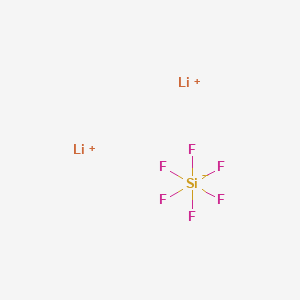
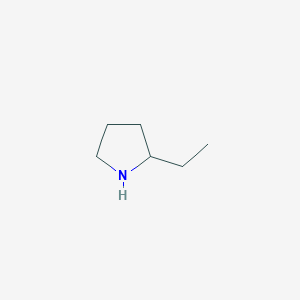
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
